molecular formula C17H13ClFNO3 B14316048 2-Benzoxazolemethanol, alpha-(2-chloro-6-fluorophenyl)-, propanoate (ester) CAS No. 109282-05-5

2-Benzoxazolemethanol, alpha-(2-chloro-6-fluorophenyl)-, propanoate (ester)

Cat. No.: B14316048
CAS No.: 109282-05-5
M. Wt: 333.7 g/mol
InChI Key: FFYHTJUNAXVVRW-UHFFFAOYSA-N
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Description

2-Benzoxazolemethanol, alpha-(2-chloro-6-fluorophenyl)-, propanoate (ester) is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique combination of a benzoxazole ring and a substituted phenyl group makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoxazolemethanol, alpha-(2-chloro-6-fluorophenyl)-, propanoate (ester) typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole core, which can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The next step involves the introduction of the 2-chloro-6-fluorophenyl group via electrophilic aromatic substitution reactions. Finally, esterification with propanoic acid or its derivatives completes the synthesis.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst use, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Benzoxazolemethanol, alpha-(2-chloro-6-fluorophenyl)-, propanoate (ester) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Benzoxazolemethanol, alpha-(2-chloro-6-fluorophenyl)-, propanoate (ester) has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Benzoxazolemethanol, alpha-(2-chloro-6-fluorophenyl)-, propanoate (ester) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzoxazolemethanol, alpha-(2-chlorophenyl)-, propanoate (ester)
  • 2-Benzoxazolemethanol, alpha-(2-fluorophenyl)-, propanoate (ester)
  • 2-Benzoxazolemethanol, alpha-(2-bromophenyl)-, propanoate (ester)

Uniqueness

Compared to similar compounds, 2-Benzoxazolemethanol, alpha-(2-chloro-6-fluorophenyl)-, propanoate (ester) is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can enhance its reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

109282-05-5

Molecular Formula

C17H13ClFNO3

Molecular Weight

333.7 g/mol

IUPAC Name

[1,3-benzoxazol-2-yl-(2-chloro-6-fluorophenyl)methyl] propanoate

InChI

InChI=1S/C17H13ClFNO3/c1-2-14(21)23-16(15-10(18)6-5-7-11(15)19)17-20-12-8-3-4-9-13(12)22-17/h3-9,16H,2H2,1H3

InChI Key

FFYHTJUNAXVVRW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC(C1=C(C=CC=C1Cl)F)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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